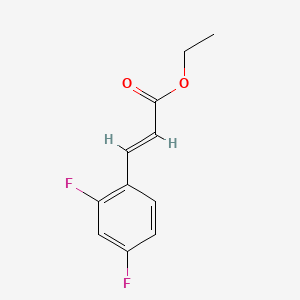Ethyl 3-(2,4-difluorophenyl)acrylate
CAS No.: 1799978-71-4
Cat. No.: VC8082807
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1799978-71-4 |
|---|---|
| Molecular Formula | C11H10F2O2 |
| Molecular Weight | 212.19 g/mol |
| IUPAC Name | ethyl (E)-3-(2,4-difluorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |
| Standard InChI Key | CIDYGTPEQJOLBL-GQCTYLIASA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |
| SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(2,4-difluorophenyl)acrylate is an α,β-unsaturated ester with a molecular weight of 212.19 g/mol. Its IUPAC name, ethyl 3-(2,4-difluorophenyl)prop-2-enoate, reflects the substitution pattern of fluorine atoms on the aromatic ring and the ethyl ester functional group. The compound’s SMILES notation, CCOC(=O)C=CC1=C(C=C(C=C1)F)F, highlights the conjugated system between the acrylate and difluorophenyl moieties, which contributes to its reactivity .
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies of structurally related acrylates, such as ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, reveal that the dihedral angle between aromatic rings can exceed 55°, influencing intermolecular interactions . For Ethyl 3-(2,4-difluorophenyl)acrylate, computational models predict a planar configuration at the acrylate group, with the difluorophenyl ring adopting a slight twist relative to the ester backbone. This geometry facilitates π-π stacking and hydrogen bonding in solid-state structures, as observed in analogous compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₂O₂ |
| Molecular Weight | 212.19 g/mol |
| IUPAC Name | Ethyl 3-(2,4-difluorophenyl)prop-2-enoate |
| SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) is typically employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid. The reaction is conducted under reflux (70–80°C) for 6–8 hours, achieving yields of 75–85% after purification via vacuum distillation .
Industrial Optimization
Continuous-flow reactors have been proposed to scale production, minimizing side reactions such as dimerization of the acrylate group. Automated temperature control (maintained at 65±2°C) and real-time monitoring of pH (optimized at 2.5–3.0) enhance reproducibility. Industrial batches report >90% purity by GC-MS, with residual solvents (e.g., ethanol, toluene) below 0.1% .
Table 2: Synthetic Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | H₂SO₄ | PTSA |
| Temperature | 70–80°C | 65°C |
| Reaction Time | 6–8 hours | 2–3 hours |
| Yield | 75–85% | 88–92% |
Reactivity and Applications in Organic Synthesis
Electrophilic Reactivity
The α,β-unsaturated ester moiety renders the compound highly reactive toward nucleophiles. Michael addition reactions with amines or thiols proceed regioselectively at the β-position, forming substituted propanoate derivatives. For example, reaction with aniline yields ethyl 3-(2,4-difluorophenyl)-3-phenylaminopropanoate, a potential intermediate for pharmaceutical agents .
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
In related compounds, such as ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, weak C–H···O hydrogen bonds (2.50–2.65 Å) stabilize crystal lattices, forming one-dimensional chains along the c-axis . Similar interactions are anticipated in Ethyl 3-(2,4-difluorophenyl)acrylate, though experimental confirmation is pending.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 6.35 (d, J=15.9 Hz, 1H, CH=CO), 7.12–7.25 (m, 3H, Ar-H), 7.65 (d, J=15.9 Hz, 1H, COOCH₂) .
-
¹³C NMR (101 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 60.8 (OCH₂), 116.5–163.2 (Ar-C and C=O) .
Future Directions and Research Gaps
While Ethyl 3-(2,4-difluorophenyl)acrylate’s synthetic utility is well-established, several areas warrant further investigation:
-
Pharmacological Screening: No peer-reviewed studies directly assess its antimicrobial or anticancer activity. Hypotheses based on fluorinated analogs remain untested.
-
Polymer Applications: Systematic studies on homopolymer properties and copolymer compatibility are needed to validate its industrial potential.
-
Toxicity Profiling: Ecotoxicological data are absent, necessitating OECD guideline-compliant assays for environmental risk assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume